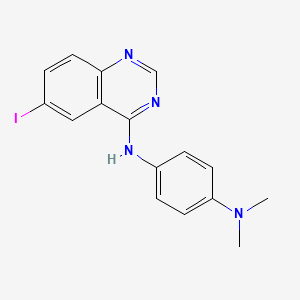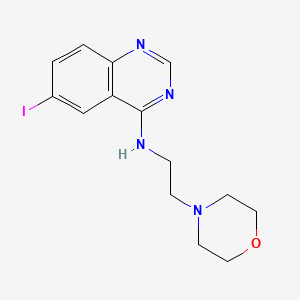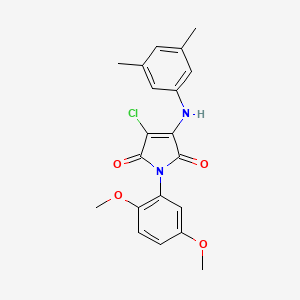
2-bromo-N-(dibenzylcarbamothioyl)benzamide
概要
説明
2-bromo-N-(dibenzylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a dibenzylcarbamothioyl group attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(dibenzylcarbamothioyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with dibenzylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
2-bromo-N-(dibenzylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction but can include oxidized or reduced forms of the original compound.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
科学的研究の応用
2-bromo-N-(dibenzylcarbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various bacterial strains and cancer cell lines.
Materials Science: The compound is used in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.
Biological Research: It is used as a tool compound to study the interactions of benzamide derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the development of new chemical processes and the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-bromo-N-(dibenzylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dibenzylcarbamothioyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
2-bromo-N-phenylbenzamide: Similar structure but lacks the dibenzylcarbamothioyl group.
2-bromo-N,N-dimethylbenzamide: Similar structure but has dimethyl groups instead of the dibenzylcarbamothioyl group.
N-(dibenzylcarbamothioyl)benzamide: Similar structure but lacks the bromine atom.
Uniqueness
2-bromo-N-(dibenzylcarbamothioyl)benzamide is unique due to the presence of both the bromine atom and the dibenzylcarbamothioyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-bromo-N-(dibenzylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2OS/c23-20-14-8-7-13-19(20)21(26)24-22(27)25(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHAKCYFQQAPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-bromo-2,6-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B3477283.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B3477291.png)
![Methyl 4-[(6-iodoquinazolin-4-yl)amino]benzoate](/img/structure/B3477298.png)




![Ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-ethylquinoline-3-carboxylate](/img/structure/B3477346.png)
![5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3477353.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B3477364.png)

![3-methyl-1-[(2-nitrophenyl)sulfonyl]-5-phenyl-4-(phenylthio)-1H-pyrazole](/img/structure/B3477376.png)


